molecular formula C10H11N5O3S3 B2402525 Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate CAS No. 1226455-62-4

Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Cat. No.: B2402525
CAS No.: 1226455-62-4
M. Wt: 345.41
InChI Key: GYLHTKHKJALVGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a heterocyclic compound featuring dual thiadiazole moieties (1,3,4-thiadiazole and 1,2,3-thiadiazole) linked via a carboxamido group and a thioether bridge. This compound is structurally analogous to several 1,3,4-thiadiazole derivatives reported in medicinal and synthetic chemistry research, which are known for their antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

methyl 2-[[5-[(4-methylthiadiazole-5-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3S3/c1-4-6(21-15-12-4)7(16)11-9-13-14-10(20-9)19-5(2)8(17)18-3/h5H,1-3H3,(H,11,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLHTKHKJALVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SC(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves a multi-step synthetic process. The starting materials are often 4-methyl-1,2,3-thiadiazole and 1,3,4-thiadiazole, which are then functionalized with a propanoate group through a series of nucleophilic substitution reactions. Key reagents include carboxylic acids, amines, and sulfur-containing compounds, with conditions involving controlled temperatures and pH levels to ensure the stability of intermediates and the final product.

Industrial Production Methods: Industrial synthesis scales up these laboratory methods, optimizing for efficiency and yield. This may involve batch or continuous flow reactors to manage the exothermic reactions safely. Catalysts and solvents are chosen to maximize product purity and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate undergoes several types of chemical reactions:

  • Oxidation: The compound can be oxidized, typically using reagents like hydrogen peroxide or other oxidizing agents.

  • Reduction: Reducing agents such as lithium aluminum hydride are used to reduce certain functional groups within the molecule.

  • Substitution: Electrophilic and nucleophilic substitutions are common, particularly at the thiadiazole rings.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Halogens, alkylating agents.

Major Products Formed: The main products formed depend on the specific reactions. Oxidation can yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions typically introduce new functional groups onto the thiadiazole rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • In vitro Studies : Research involving derivatives of thiadiazoles has demonstrated significant anticancer activity. For instance, a study synthesized a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives and evaluated their cytotoxicity against cancer cell lines such as SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer). Although none surpassed doxorubicin in efficacy, they displayed promising activity that warrants further investigation .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound ASKNMC10.5
Compound BHT-2912.3
Compound CPC311.7

Antimicrobial Properties

Thiadiazole derivatives have also shown notable antimicrobial activities. A study focusing on novel derivatives of 4-methyl-1,2,3-thiadiazole highlighted their effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The compounds exhibited MIC values ranging from 1.951.95 to 15.6215.62 µg/mL against tested pathogens, indicating strong antimicrobial potential .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound DE. coli5.0
Compound ES. aureus10.0
Compound FP. aeruginosa15.0

Anti-inflammatory and Analgesic Effects

Thiadiazole compounds are also being explored for their anti-inflammatory and analgesic properties:

  • Mechanism of Action : The presence of the thiadiazole ring is believed to enhance the interaction with biological targets involved in inflammatory pathways. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce pain response in animal models .

Molecular Docking Studies

To understand the binding interactions at a molecular level, molecular docking studies have been conducted:

  • Binding Affinity : These studies indicate that Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate binds effectively to targets such as dihydrofolate reductase (DHFR), which is crucial for its anticancer activity .

Table 3: Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)
Dihydrofolate Reductase-9.5
Cyclooxygenase-8.7

Mechanism of Action

The compound operates by interacting with various molecular targets, such as enzymes and receptors, through its functional groups. These interactions can disrupt normal biological processes, thereby inhibiting or modifying cellular functions. The presence of thiadiazole rings is critical for binding to target sites, altering their activity, and triggering desired biochemical pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structure is distinguished by its unique substituents:

  • Methyl propanoate ester: Enhances solubility in organic solvents compared to carboxylic acid derivatives.

Key analogs (Table 1) include derivatives with variations in thioether substituents (e.g., benzyl, alkyl, or aryl groups) and carboxamido modifications. For example:

Compound ID Substituents (R1, R2) Yield (%) Melting Point (°C) Reference
Target Compound R1 = 4-methyl-1,2,3-thiadiazole-5-carboxamido; R2 = methyl propanoate - - -
5e () R1 = 4-chlorobenzyl; R2 = 2-(5-isopropyl-2-methylphenoxy)acetamide 74 132–134
5j () R1 = 4-chlorobenzyl; R2 = 2-isopropyl-5-methylphenoxy 82 138–140
7d () R1 = 5-methyl-1,3,4-thiadiazol-2-yl; R2 = propanoyl 68.92 191.8
Sodium Salt () Carboxylic acid derivative (R2 = sodium acetate) - -

Observations :

  • Substituents like chlorobenzyl (5e, 5j) or methylphenoxy groups (5e) generally result in lower melting points (132–140°C) compared to thiadiazole-containing analogs (e.g., 7d at 191.8°C), suggesting stronger intermolecular interactions in the latter .
  • The methyl propanoate group in the target compound may reduce crystallinity compared to sodium salts (), which exhibit enhanced solubility in aqueous media .

Physicochemical Properties

  • Solubility : The methyl ester group likely improves lipid solubility compared to carboxylic acid analogs (e.g., ’s sodium salt) but reduces aqueous solubility .
  • Stability : Thioether linkages (common in thiadiazoles) are generally stable under physiological conditions, as seen in analogs like 5e–5m () .

Biological Activity

Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a complex thiadiazole derivative that has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with various amines and thiols. The structural formula is characterized by the presence of a thiadiazole ring system which is known for its diverse biological activities. The molecular formula is C11H12N4O2S2C_{11}H_{12}N_4O_2S_2 with a molecular weight of approximately 296.36 g/mol.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles possess significant antimicrobial properties. For instance, studies have shown that related compounds exhibit minimum inhibitory concentrations (MICs) ranging from 1.95 µg/mL to 15.62 µg/mL against various bacteria such as Staphylococcus aureus and Enterococcus faecalis . This suggests that this compound may also exhibit potent antimicrobial effects.

Microorganism MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus1.95 - 15.623.91 - 62.5
Enterococcus faecalis15.62Not specified

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been evaluated against several cancer cell lines. For example, studies have reported that certain analogs exhibit cytotoxic effects with IC50 values as low as 0.084±0.020 mmol L10.084\pm 0.020\text{ mmol L}^{-1} against MCF-7 breast cancer cells and 0.034±0.008 mmol L10.034\pm 0.008\text{ mmol L}^{-1} against A549 lung cancer cells . This activity suggests that this compound may share similar anticancer properties.

Cell Line IC50 (mmol L^{-1})
MCF-70.084
A5490.034

The biological activities of thiadiazole derivatives are often attributed to their ability to interact with cellular targets involved in various pathways:

  • Antimicrobial Mechanism : Thiadiazoles may disrupt bacterial cell wall synthesis or function by interfering with enzymes critical for bacterial growth.
  • Anticancer Mechanism : The anticancer activity is believed to stem from the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical and laboratory settings:

  • A study on novel thiadiazole derivatives demonstrated their effectiveness against resistant strains of bacteria and highlighted their potential as lead compounds for drug development .
  • Another research project focused on the synthesis and evaluation of thiadiazole derivatives for their anticancer properties found that specific modifications significantly enhanced their cytotoxicity against targeted cancer cell lines .

Q & A

Q. Advanced

  • Spectral anomalies : Re-examine solvent effects (e.g., DMSO-d6 vs. CDCl3 shifts) or tautomerism in thiadiazole rings. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Low yields : Perform kinetic studies (TLC monitoring) to identify rate-limiting steps. For example, S-alkylation may require phase-transfer catalysts (e.g., TBAB) in biphasic systems .
  • Byproduct analysis : Use preparative HPLC to isolate impurities and characterize via high-resolution MS .

How can the compound’s stability under varying conditions (pH, temperature) be systematically assessed?

Advanced
Design a stability study using:

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal (40–80°C) conditions .
  • Analytical tracking : Quantify degradation via HPLC-UV at λmax ~250 nm (thiadiazole absorbance) .
  • Kinetic modeling : Calculate degradation rate constants (k) and shelf-life (t90) using Arrhenius equations for temperature-dependent decay .

What methodologies enable the study of this compound’s interactions with biological macromolecules?

Q. Advanced

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka, kd) to immobilized proteins .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
  • Fluorescence quenching : Monitor changes in tryptophan emission (λex 280 nm) upon compound binding to assess conformational shifts .

How can regioselectivity challenges in thiadiazole functionalization be addressed?

Q. Advanced

  • Electronic directing groups : Introduce electron-withdrawing substituents (e.g., -CF3) to enhance reactivity at specific positions .
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) to block reactive amines during S-alkylation .
  • Catalytic systems : Employ Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

What in vitro assays are recommended for preliminary biological screening?

Q. Advanced

  • Antiproliferative activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation .
  • Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition via nitrocefin hydrolysis) .

How does the compound’s logP influence its pharmacokinetic profile, and how can it be modulated?

Q. Advanced

  • logP determination : Use shake-flask method with octanol/water partitioning and HPLC retention time correlation .
  • Derivatization : Introduce polar groups (e.g., -OH, -COOH) via ester hydrolysis or amide formation to improve solubility .
  • Prodrug design : Mask acidic/basic moieties with acetyl or phosphate groups for enhanced membrane permeability .

What are the best practices for ensuring reproducibility in multi-step syntheses?

Q. Advanced

  • Critical parameter logging : Document exact temperatures, solvent grades, and stirring rates for each step .
  • Intermediate characterization : Validate all intermediates via melting point, NMR, and MS before proceeding .
  • Scale-up protocols : Use DoE (Design of Experiments) to identify robust conditions for pilot-scale reactions (e.g., 10–100 g batches) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.